Cas no 178274-94-7 (1,1'-Biphenyl, 3-bromo-4'-(trifluoromethyl)-)

1,1'-Biphenyl, 3-bromo-4'-(trifluoromethyl)- structure
178274-94-7 structure
Product Name:1,1'-Biphenyl, 3-bromo-4'-(trifluoromethyl)-
CAS No:178274-94-7
MF:C13H8BrF3
MW:301.101833343506
CID:1371888
PubChem ID:19955458
Update Time:2025-04-20

1,1'-Biphenyl, 3-bromo-4'-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 3-bromo-4'-(trifluoromethyl)-
    • 3'-BROMO-4-(TRIFLUOROMETHYL)-BIPHENYL
    • 3-(4-trifluoromethylphenyl)phenyl bromide
    • 178274-94-7
    • 3-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
    • 3-bromo-4'-trifluoromethyl-biphenyl
    • SCHEMBL5050189
    • Inchi: 1S/C13H8BrF3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H
    • InChI Key: VJKODVDQMAYRMU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1C=CC(C(F)(F)F)=CC=1

Computed Properties

  • Exact Mass: 299.97614
  • Monoisotopic Mass: 299.97615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

1,1'-Biphenyl, 3-bromo-4'-(trifluoromethyl)- Pricemore >>

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